
1,3-Benzodithiole, 2-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodithiole, 2-(phenylthio)- is an organic compound that belongs to the class of benzodithioles. This compound is characterized by the presence of two sulfur atoms in a five-membered ring fused to a benzene ring, with a phenylthio group attached to the second carbon of the dithiole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzodithiole, 2-(phenylthio)- can be synthesized through several methods. One common approach involves the reaction of 1,2-benzenedithiol with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for 1,3-Benzodithiole, 2-(phenylthio)- are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodithiole, 2-(phenylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylthio group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,3-Benzodithiole, 2-(phenylthio)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodithiole, 2-(phenylthio)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as thiols and amines. This reactivity is due to the presence of the electron-deficient sulfur atoms in the dithiole ring. The compound can also undergo redox reactions, influencing cellular redox balance and potentially leading to biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodithiole-2-thione: Similar structure but lacks the phenylthio group.
1,2-Benzenedithiol: Contains two thiol groups instead of the dithiole ring.
Benzopentathiepins: Contain additional sulfur atoms in the ring structure.
Uniqueness
1,3-Benzodithiole, 2-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct reactivity and potential biological activities compared to other similar compounds. This structural feature allows for a broader range of chemical modifications and applications in various fields of research and industry .
Propiedades
Número CAS |
57198-63-7 |
|---|---|
Fórmula molecular |
C13H10S3 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
2-phenylsulfanyl-1,3-benzodithiole |
InChI |
InChI=1S/C13H10S3/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-9,13H |
Clave InChI |
UPFDUENAZFWXKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2SC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


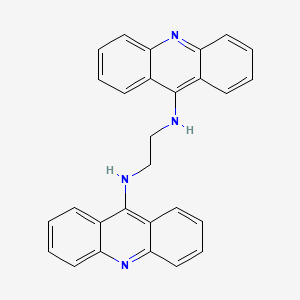


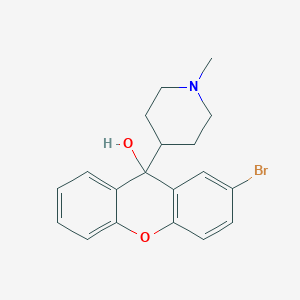
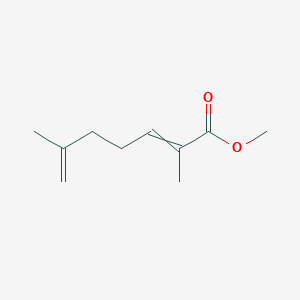
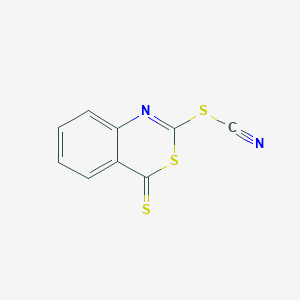
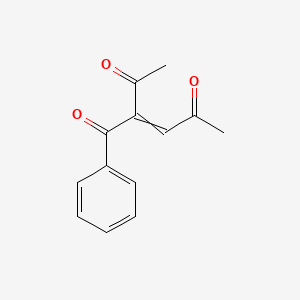

![1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene](/img/structure/B14617476.png)
![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)

![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)

